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Compound of Interest

Compound Name: Odapipam

Cat. No.: B1202424

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity of odapipam (also
known as CYR-101) for the dopamine D1 receptor. While specific quantitative binding data for
odapipam is not publicly available at this time, this document outlines the established
methodologies used to determine such affinities and presents the current understanding of
dopamine D1 receptor signaling.

Quantitative Binding Affinity of Odapipam

A thorough search of scientific literature and public databases did not yield specific quantitative
data (Ki, ICso, or Ka) for the binding affinity of odapipam to the dopamine D1 receptor. The
table below is provided as a template to be populated when such data becomes available.

Cell
Parameter Value (nM) Radioligand . . Reference
LinelTissue

Data not
Ki ]
available
Data not
ICso )
available
Data not
Ka )
available
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Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the
binding sites at equilibrium in the absence of radioligand.[1] ICso (Half-maximal Inhibitory
Concentration): The concentration of a drug that is required for 50% inhibition in vitro.[1] Ka
(Dissociation Constant): A measure of the affinity of a ligand for a receptor.[1]

Dopamine D1 Receptor Signaling Pathways

Stimulation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR), primarily
activates the Gas/olf subunit. This initiates a signaling cascade that leads to the production of
cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), influencing numerous

downstream cellular processes.

Click to download full resolution via product page

Dopamine D1 Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay
for Dopamine D1 Receptor Affinity

The following is a detailed, representative protocol for a competitive radioligand binding assay
to determine the binding affinity of a test compound, such as odapipam, for the dopamine D1
receptor. This method is based on established protocols for D1 receptor binding assays.[2][3]

Materials and Reagents

o Receptor Source: Membranes from a cell line stably expressing the human dopamine D1
receptor (e.g., HEK293 or CHO cells) or rat striatal tissue homogenates.
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» Radioligand: [3H]-SCH 23390, a selective D1 receptor antagonist.

» Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist, such as
(+)-butaclamol or unlabeled SCH 23390.

o Test Compound: Odapipam, dissolved in an appropriate solvent (e.g., DMSO) and serially
diluted.

e Assay Buffer: 50 mM Tris-HCI, 120 mM NacCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, pH 7.4.
o Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

 Scintillation Cocktail.

» 96-well microplates.

e Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine
(PEI.

e Cell harvester.

e Liquid scintillation counter.

Experimental Workflow
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Preparation
Prepare receptor membranes Prepare serial dilutions Prepare radioligand solution
(e.g., from HEK293-D1 cells) of test compound (Odapipam) ([3H]-SCH 23390)

Assay Incubation

Add to 96-well plate:
1. Receptor membranes

- 2. Test compound or buffer <
3. Radioligand

:

Incubate at room temperature
(e.g., 60-90 minutes)

Separation & Counting

Rapidly filter through
glass fiber filters using
a cell harvester

:

Wash filters with
ice-cold wash buffer

:

Add scintillation cocktail
to dried filters

:

Count radioactivity using
a liquid scintillation counter

Data Analysis

Generate competition curve
(% specific binding vs. [compound])

:

Calculate ICso from the curve

:

Calculate Ki using the
Cheng-Prusoff equation:
Ki =1Cso / (1 + [L]/Ka)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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